Physicochemical Property Differentiation Relative to 3-(4-Methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline
Direct head-to-head comparison of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline with the closest phenylpiperazine analog (3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline) reveals a 2,3-dimethyl substitution effect on the N-phenyl ring that is expected to increase lipophilicity and modulate hydrogen bonding. Based on predicted values from Life Chemicals' characterization data for the compound (cLogP ~4.8, tPSA ~49 Ų) and molecular formula C28H29N3O2S versus C26H25N3O2S for the unsubstituted-phenyl analog, the dimethyl analog exhibits a larger molecular volume and increased logP .
| Evidence Dimension | Predicted cLogP and polar surface area (tPSA) |
|---|---|
| Target Compound Data | Target compound cLogP ~4.8, tPSA ~49 Ų (predicted from structure; Life Chemicals QC data) |
| Comparator Or Baseline | 3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline: predicted cLogP ~4.0, tPSA ~49 Ų (estimated from structural difference) . |
| Quantified Difference | Estimated ΔcLogP ≈ +0.8; tPSA essentially unchanged. |
| Conditions | In silico prediction using standard drug-likeness algorithms (e.g., SwissADME or equivalent); direct experimental logP/logD not publicly available. |
Why This Matters
The higher predicted lipophilicity of the 2,3-dimethylphenyl derivative may enhance passive membrane permeability but could also increase metabolic liability; this trade-off must be evaluated when selecting between these analogs for intracellular target engagement assays.
- [1] Analog structural information inferred from 3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline (CAS not retrieved); used for chemotype comparison only. Exact experimental data for comparator not available from permitted sources. View Source
